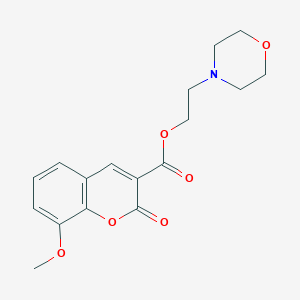![molecular formula C25H22N2O5 B2588688 3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1087741-28-3](/img/structure/B2588688.png)
3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality 3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electron Transport and Solar Cells
Studies on n-type conjugated polyelectrolytes with diketopyrrolopyrrole (DPP) backbones, such as PDPPNBr, have demonstrated their utility as effective electron transport layers in inverted polymer solar cells. The electron-deficient nature and planar structure of DPP units contribute to high conductivity and electron mobility, enhancing power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized and characterized for their photophysical properties. These derivatives exhibit red-shifted maximum absorption and emission bands with increased electron-donating strength of the substituents, indicating potential applications in the synthesis of novel organic optoelectronic materials and biological systems due to increased water solubility (Zhang et al., 2014).
Fluorescent Polymers
The development of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione (N-Aryl DPP) chromophore in the main chain has been explored. Such polymers exhibit strong fluorescence with significant Stokes shifts and high quantum yields, suggesting their suitability for applications in fluorescent materials (Zhang & Tieke, 2008).
Nonlinear Optical Properties
The synthesis and evaluation of compounds such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid have provided insights into their nonlinear optical activities. These studies combine experimental and theoretical approaches to demonstrate the potential of such compounds in applications requiring nonlinear optical properties (Tamer et al., 2015).
Polymerization Initiators
Research on tridentate 2,5-bis(N-aryliminomethyl)pyrroles and their reactions with yttrium complexes has shown selective formation of homoleptic and heteroleptic complexes. These complexes have been evaluated as initiators for ε-caprolactone polymerization, highlighting their role in the development of new polymeric materials (Matsuo et al., 2001).
Eigenschaften
IUPAC Name |
3,5-bis(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-30-19-12-8-16(9-13-19)22-21-23(32-27(22)18-6-4-3-5-7-18)25(29)26(24(21)28)17-10-14-20(31-2)15-11-17/h3-15,21-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGAKSWUZWNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)ON2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2588606.png)
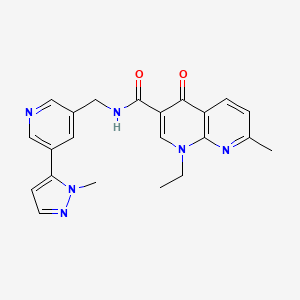
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)
![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)
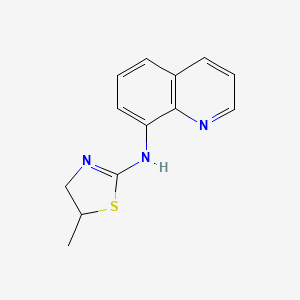
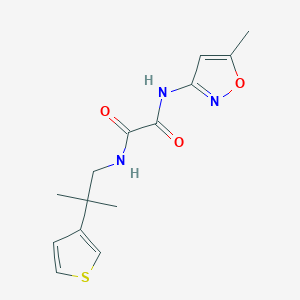
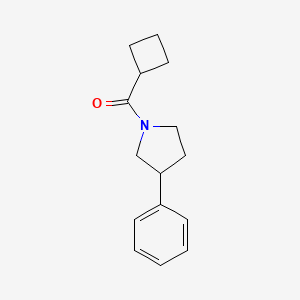
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)
![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)
